molecular formula C20H36N2O4 B5023349 diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate)

diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate)

Cat. No. B5023349
M. Wt: 368.5 g/mol
InChI Key: XAWYTAGUQUJMEH-YTEMWHBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate), also known as DEEP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DEEP is a symmetrical molecule that contains two imine groups and two ester groups, making it a versatile compound for use in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) in inducing apoptosis in cancer cells is not fully understood, but it is thought to involve the activation of caspase enzymes and the disruption of mitochondrial function. diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) has been shown to exhibit low toxicity in vitro and in vivo, making it a promising compound for further investigation as a potential therapeutic agent. diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) is its versatility as a building block for the synthesis of complex molecules. However, one limitation of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) is its relatively low yield in the synthesis process, which can limit its availability for use in experiments.

Future Directions

There are several future directions for research involving diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate). One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore its potential as a precursor for the synthesis of MOFs with unique properties. Additionally, further optimization of the synthesis process for diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) could improve its yield and availability for use in experiments.

Synthesis Methods

Diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) can be synthesized through a multistep process involving the reaction of 3,3'-diaminodipropylamine with diethyl acetylenedicarboxylate and subsequent hydrolysis and decarboxylation steps. The yield of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) can be improved through optimization of reaction conditions such as temperature, solvent, and catalyst.

Scientific Research Applications

Diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) has been investigated for its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. In organic synthesis, diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) can be used as a building block for the synthesis of complex molecules due to its ability to form stable complexes with metal ions. In medicinal chemistry, diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In materials science, diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) has been explored for its potential as a precursor for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions and form stable structures.

properties

IUPAC Name

ethyl (2E)-2-[1-[2-[[(E)-3-ethoxycarbonylhex-2-en-2-yl]amino]ethylamino]ethylidene]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O4/c1-7-11-17(19(23)25-9-3)15(5)21-13-14-22-16(6)18(12-8-2)20(24)26-10-4/h21-22H,7-14H2,1-6H3/b17-15+,18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWYTAGUQUJMEH-YTEMWHBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C(C)NCCNC(=C(CCC)C(=O)OCC)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C(\NCCN/C(=C(/C(=O)OCC)\CCC)/C)/C)/C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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